molecular formula C14H17NO2 B13215289 3-Acetyl-1-(4-methylphenyl)piperidin-2-one

3-Acetyl-1-(4-methylphenyl)piperidin-2-one

Cat. No.: B13215289
M. Wt: 231.29 g/mol
InChI Key: WQWOAIDTHURVBE-UHFFFAOYSA-N
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Description

3-Acetyl-1-(4-methylphenyl)piperidin-2-one: is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(4-methylphenyl)piperidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the above synthetic routes using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(4-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-1-(4-methylphenyl)piperidin-2-one is unique due to the presence of both the acetyl and 4-methylphenyl groups, which confer specific chemical reactivity and potential biological activities. These structural features make it a valuable compound in the synthesis of pharmaceuticals and other fine chemicals .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

3-acetyl-1-(4-methylphenyl)piperidin-2-one

InChI

InChI=1S/C14H17NO2/c1-10-5-7-12(8-6-10)15-9-3-4-13(11(2)16)14(15)17/h5-8,13H,3-4,9H2,1-2H3

InChI Key

WQWOAIDTHURVBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCCC(C2=O)C(=O)C

Origin of Product

United States

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